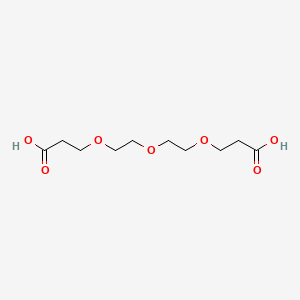

双-PEG3酸

科学研究应用

双-PEG3-酸在科学研究中具有广泛的应用,包括:

作用机制

双-PEG3-酸的作用机制涉及其与伯胺基团形成稳定的酰胺键的能力。 这种反应通过使用EDC或HATU等试剂活化羧酸基团来促进 . 亲水性PEG间隔体增加了该化合物在水性介质中的溶解度,使其成为各种应用的理想连接体 .

生化分析

Biochemical Properties

Bis-PEG3-acid interacts with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows it to be used in various biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of molecules with PEG-containing derivatives .

Cellular Effects

They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Molecular Mechanism

The terminal carboxylic acids of Bis-PEG3-acid can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC . This mechanism allows Bis-PEG3-acid to interact with various biomolecules, potentially influencing their function and expression.

Temporal Effects in Laboratory Settings

Peg and its derivatives are known for their stability and longevity in various experimental conditions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Bis-PEG3-acid in animal models are currently lacking. The pig model has been used to predict oral bioavailability and in vivo pharmacokinetic parameters of new drugs , which could potentially be applied to Bis-PEG3-acid.

Metabolic Pathways

Peg3, a gene associated with PEG, has been shown to control lipogenesis through ACLY , suggesting potential involvement in lipid metabolism pathways.

Transport and Distribution

The transport and distribution of Bis-PEG3-acid within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media .

准备方法

合成路线和反应条件

双-PEG3-酸是通过一系列化学反应合成的,这些反应涉及将乙二醇单元与羧酸基团偶联。该过程通常包括以下步骤:

羧酸基团的活化: 使用1-乙基-3-(3-二甲基氨基丙基)碳二酰亚胺(EDC)或1-[双(二甲基氨基)亚甲基]-1H-1,2,3-三唑并[4,5-b]吡啶鎓3-氧化六氟磷酸盐(HATU)等试剂活化羧酸基团.

偶联反应: 活化的羧酸基团与乙二醇单元反应形成稳定的酰胺键.

工业生产方法

在工业环境中,双-PEG3-酸的生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的均一性和质量。 该化合物通常以试剂级生产,用于研究目的 .

化学反应分析

反应类型

双-PEG3-酸经历各种化学反应,包括:

酰胺键形成: 末端羧酸基团在EDC或HATU等活化剂存在下与伯胺基团反应形成稳定的酰胺键.

酯化反应: 羧酸基团也可以在催化剂存在下与醇发生酯化反应.

常用试剂和条件

EDC: 用于活化羧酸基团形成酰胺键.

HATU: 羧酸基团的另一种活化剂.

醇类: 用于酯化反应.

主要生成物

酰胺: 通过羧酸与胺的反应形成.

酯: 通过与醇发生酯化反应形成.

相似化合物的比较

类似化合物

双-PEG4-酸: 包含四个乙二醇单元和两个末端羧酸基团.

双-PEG2-酸: 包含两个乙二醇单元和两个末端羧酸基团.

独特性

双-PEG3-酸的独特性在于它具有三个乙二醇单元的特定长度,这在溶解度和反应性之间提供了最佳平衡。 这使其成为各种化学和生物学应用的通用连接体 .

属性

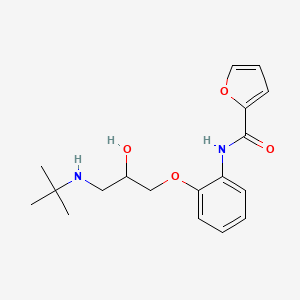

IUPAC Name |

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLUHYUKINZPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)